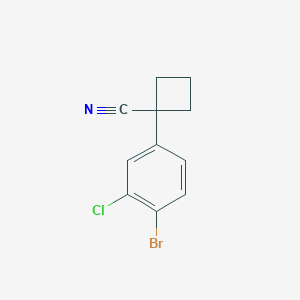

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Description

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQOWPZGCLVUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The primary step in synthesizing this compound is the formation of the carbon-carbon bond between the cyclobutane moiety and the substituted phenyl ring. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a cyclobutane boronate or boronic acid derivative.

- Reactants: A 4-bromo-3-chlorophenyl halide and a cyclobutane-1-carbonitrile boronate ester or boronic acid.

- Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ are commonly employed to facilitate the coupling.

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to stabilize intermediates.

- Base: Potassium carbonate or sodium carbonate is often used to activate the boronate species.

- Reaction Conditions: The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.

This method allows for high regioselectivity, preserving the bromine and chlorine substituents on the phenyl ring, which can be useful for further functionalization.

Nitrile Group Introduction

The nitrile group (-CN) at the 1-position of the cyclobutane ring can be introduced through nucleophilic substitution or cyanation reactions.

- Method: The cyclobutane intermediate bearing a suitable leaving group (e.g., halide or tosylate) at the 1-position is reacted with a cyanide source such as sodium cyanide or potassium cyanide.

- Conditions: The cyanation is performed under controlled temperature and solvent conditions to avoid side reactions, often in polar aprotic solvents like DMF or DMSO.

- Safety Note: Cyanide reagents require strict handling protocols due to their toxicity.

Alternatively, the nitrile group can be introduced by dehydration of an amide precursor using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions.

Cyclobutane Ring Formation

While the cyclobutane ring is often commercially available or synthesized as a precursor, its formation can involve:

- [2+2] Cycloaddition: Photochemical or thermal [2+2] cycloaddition of alkenes to form cyclobutanes.

- Ring Closure Reactions: Intramolecular cyclization reactions using strong bases or organometallic reagents.

For this compound, the cyclobutane ring is generally introduced prior to coupling with the substituted phenyl ring to ensure structural integrity during subsequent reactions.

Industrial Scale Production Considerations

Industrial synthesis of this compound adapts the laboratory-scale methods for large-scale production with optimizations:

- Continuous Flow Reactors: To enhance reaction control, heat transfer, and safety, especially for cyanation steps.

- Catalyst Optimization: Use of more robust palladium catalysts or ligand systems to improve turnover numbers and reduce costs.

- Purification: Column chromatography with silica gel using hexane/ethyl acetate gradients or crystallization techniques to achieve high purity.

- Yield Optimization: Careful control of stoichiometry, temperature, and reaction time to maximize yield and minimize byproducts.

Analytical Techniques for Monitoring and Confirmation

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess purity.

- High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

- Infrared Spectroscopy (IR): Identification of nitrile group by a sharp peak near 2200 cm⁻¹; halogen vibrations observed between 500–700 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows aromatic proton signals deshielded by Br and Cl substituents (δ ~7.2–7.8 ppm).

- Cyclobutane protons exhibit characteristic splitting patterns due to ring strain.

- Mass Spectrometry (LCMS, APCI): Confirms molecular ion peaks consistent with C11H9BrClN (m/z ~293–295), including isotopic patterns from bromine and chlorine.

Summary Table of Preparation Steps and Conditions

| Step | Reactants/Intermediates | Reagents/Catalysts | Solvents | Conditions | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromo-3-chlorophenyl halide + cyclobutane boronate | Pd(PPh₃)₄, K₂CO₃ | THF, DMF | 80–100°C, inert atmosphere | Forms C-C bond, preserves halogens |

| Nitrile Introduction | Cyclobutane intermediate with leaving group | NaCN or KCN | DMF, DMSO | Controlled temp, anhydrous | Cyanation or dehydration methods |

| Cyclobutane Ring Formation | Alkene precursors or cyclization intermediates | Photochemical or base-mediated | Various | Varies by method | Usually preformed before coupling |

| Purification | Crude product | Silica gel chromatography | Hexane/ethyl acetate | Ambient to reflux | Ensures high purity |

Research Findings and Optimization Notes

- Optimization of catalyst systems and solvent polarity significantly improves coupling efficiency and yield.

- Monitoring by TLC and HPLC ensures reaction completeness and product purity.

- Post-reaction purification is critical to remove unreacted halides and side products.

- Industrial processes emphasize scalability, safety in cyanide handling, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include palladium catalysts, sodium cyanide, and various oxidizing and reducing agents .

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is used in scientific research for various applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8)

- Structure : Substitutes bromine at the 4-position with chlorine.

- Properties : Reduced molecular weight (219.70 g/mol vs. ~280–290 g/mol for the bromo-chloro analog) and lower lipophilicity due to the smaller halogen .

- Applications : Widely used in pharmaceutical intermediates; its market analysis (2025) highlights demand in agrochemicals and small-molecule drug development .

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6)

- Structure : Replaces cyclobutane with a cyclopropane ring and substitutes chlorine with fluorine.

- The fluorine atom introduces strong electron-withdrawing effects, altering electronic distribution compared to chlorine .

- Synthetic Utility : Used in cross-coupling reactions for fluorinated drug candidates .

Analogues with Sulfur-Containing Substituents

1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

- Structure : Features a hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) group on the phenyl ring.

- Properties : Increased polarity due to -OH and -SO₂CH₃ groups, improving water solubility. The methylsulfonyl group enhances metabolic stability in drug candidates .

- Synthetic Route : Synthesized via nitro reduction and sulfonamide coupling (94% yield in Step E, General Procedure B) .

1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS 1514316-53-0)

- Structure : Replaces the benzene ring with a thiophene ring.

- Properties : The sulfur atom in thiophene increases π-electron richness, altering electronic interactions in coordination chemistry. Molecular weight: 242.14 g/mol .

- Applications : Used in optoelectronic materials due to thiophene’s conductive properties .

Derivatives with Methoxy and Amino Groups

1-(4-Methoxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

- Structure : Contains methoxy (-OCH₃) and methylsulfonyl groups.

- Properties : Methoxy group provides steric bulk and moderate electron-donating effects, balancing the electron-withdrawing nitrile and sulfonyl groups. Purity: ≥95% (HPLC) .

- Synthesis : Achieved via Pd-catalyzed coupling (99% yield in Step A) and oxidation with oxone (87% yield in Step B) .

1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

- Structure: Incorporates amino (-NH₂) and hydroxyl groups.

- Properties: The amino group enables further functionalization (e.g., sulfonamide formation). LCMS m/z = 267.2 [M+H]⁺ .

Comparison of Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | ~285 (estimated) | Br, Cl, -CN | N/A | ~3.5 |

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 219.70 | Cl, -CN | N/A | ~2.8 |

| 1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile | 266.13 | Br, -OCH₃, -CN | N/A | ~2.2 |

| 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile | 242.14 | Br (thiophene), -CN | N/A | ~2.5 |

Biological Activity

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a cyclobutane ring and a cyano group attached to a phenyl ring substituted with bromine and chlorine. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

- Molecular Formula : C11H9BrClN

- Molecular Weight : Approximately 270.55 g/mol

- Structural Features : The compound features a cyclobutane ring bonded to a phenyl group with bromine and chlorine substituents, enhancing its reactivity and potential applications in medicinal chemistry.

Research indicates that this compound can bind to specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, although the exact pathways and targets are still under investigation. Preliminary findings suggest that it may influence key biological pathways relevant to therapeutic applications, such as cancer treatment and enzyme inhibition .

Pharmacological Potential

The compound is being studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological systems, which may lead to significant effects on enzyme activity or receptor function .

Case Studies and Research Findings

- Anticancer Activity : Initial studies have indicated that compounds similar in structure to this compound exhibit micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . This suggests that further exploration of this compound could yield valuable insights into its anticancer properties.

- Enzyme Inhibition : The compound's ability to modulate enzyme activity has been highlighted in various studies. For instance, it may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | Lacks chlorine substitution | Moderate enzyme inhibition |

| 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile | Contains chlorine instead of bromine | Enhanced anticancer activity |

| 1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrile | Contains fluorine substitution | Potentially improved binding affinity |

This table illustrates how variations in substituents can influence the biological activity of cyclobutane derivatives.

Future Directions for Research

Ongoing research is crucial for elucidating the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vitro and In vivo Studies : Conducting comprehensive pharmacological evaluations to establish the efficacy and safety profile of the compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Exploring how modifications in the chemical structure impact biological activity.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer :

- Nucleophilic substitution or Suzuki-Miyaura coupling (for aryl-halogen bonds) are viable pathways. For example, bromo/chloro-substituted aryl halides (as in and ) can undergo cross-coupling with cyclobutane precursors.

- Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent polarity (DMF or THF) to stabilize intermediates. Monitor reaction progress via TLC (Rf values, as in ) and confirm purity via HPLC .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted halides or byproducts .

Q. How can spectroscopic techniques (IR, NMR, LCMS) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect the nitrile group (C≡N) via a sharp peak near 2,204 cm⁻¹ (similar to ’s Compound 1E). Halogen (C-Br, C-Cl) vibrations appear in the 500–700 cm⁻¹ range .

- ¹H/¹³C NMR : Aromatic protons adjacent to Br/Cl substituents show deshielding (δ ~7.2–7.8 ppm). Cyclobutane protons exhibit splitting patterns dependent on ring strain and substituent orientation (compare with cyclopropane derivatives in ) .

- LCMS (APCI) : Confirm molecular ion peaks (e.g., [M]⁻ at m/z ≈ 293–295 for C₁₁H₈BrClN) and isotopic patterns (Br/Cl contributions) .

Advanced Research Questions

Q. How can conflicting crystallographic and solution-phase NMR data be resolved for this compound’s conformational analysis?

- Methodological Answer :

- X-ray crystallography (as in ) provides static solid-state conformations, while NOESY NMR (in solution) reveals dynamic behavior. For instance, cyclobutane ring puckering may differ between solid and solution states.

- Perform DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data. Discrepancies may arise from crystal packing forces or solvent interactions .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving the bromo-chloro-substituted aryl group?

- Methodological Answer :

- Bromine (ortho/para-directing) and chlorine (meta-directing) compete in directing electrophiles. Use steric and electronic analysis:

- Meta-substitution is favored for bulky electrophiles due to chlorine’s directing effect (as seen in ’s bromo-chloro benzene derivatives).

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., para-substitution via bromine’s influence), while higher temperatures may shift to thermodynamic meta-products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Calculate local electrophilicity indices (via DFT) to identify reactive sites. The electron-withdrawing nitrile group enhances aryl ring electrophilicity, while bromine/chlorine modulate charge distribution.

- Compare with experimental Hammett σ constants for Br/Cl substituents to predict activation barriers. For example, σₚ values (Br: +0.23, Cl: +0.37) indicate chlorine’s stronger deactivating effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.